N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c1-3-30-19-12-18(25-13(2)26-19)27-16-8-10-17(11-9-16)28-20(29)14-4-6-15(7-5-14)21(22,23)24/h4-12H,3H2,1-2H3,(H,28,29)(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMYZVROWFWVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step often involves the synthesis of the pyrimidine ring. This can be achieved through the reaction of ethyl acetoacetate with guanidine in the presence of a base, such as sodium ethoxide, to form 6-ethoxy-2-methylpyrimidine.
Amination: The next step involves the introduction of the amino group to the pyrimidine ring. This can be done by reacting 6-ethoxy-2-methylpyrimidine with an appropriate amine under suitable conditions.
Coupling with Benzoyl Chloride: The final step involves the coupling of the aminated pyrimidine with 4-(trifluoromethyl)benzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield ethyl aldehyde or ethyl carboxylic acid, while reduction of the carbonyl group in the benzamide moiety can produce the corresponding amine.
Scientific Research Applications
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways. It can serve as a tool compound to elucidate the mechanisms of action of related molecules.
Materials Science: Due to its structural properties, the compound is explored for use in the development of advanced materials, such as organic semiconductors and polymers.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, aiming to optimize its efficacy and safety profile for potential therapeutic use.
Mechanism of Action
The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrimidine-Based Benzamides
- Compound 6e (N-(2-chlorothieno[2,3-d]pyrimidin-4-yl)-4-(trifluoromethyl)benzamide): Structure: Replaces the pyrimidine ring with a thieno[2,3-d]pyrimidine scaffold and introduces a chloro substituent.
- N-{4-Methyl-3-[(3-pyrimidin-4-ylpyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide: Structure: Features a pyridine-pyrimidine hybrid core and a 3-(trifluoromethyl)benzamide. Functional Relevance: Documented to interact with proteins in DrugBank, suggesting kinase or receptor targeting. The pyridine ring may enhance solubility compared to purely pyrimidine-based analogs .
Substituted Benzamides with Heterocyclic Moieties
- Compound 18 (4-{[(2-Methyl-5-nitrophenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide): Structure: Incorporates a nitro group and a methyl-substituted aniline linker. Properties: Melting point (169–171°C) and purity (98.18%) indicate high crystallinity.
N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide :
Pharmacologically Optimized Derivatives
- 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl] benzamide: Structure: Includes a 4-methylimidazole substituent and a pyridine-pyrimidine core. Application: Formulated via melt extrusion with organic acids to enhance bioavailability, indicating utility in oncology or immunology .
Comparative Data Table
Key Findings and Implications
Structural Flexibility: The pyrimidine core can be replaced with thienopyrimidine or pyridine rings to modulate electronic properties and target selectivity. For instance, thienopyrimidine derivatives may enhance DNA intercalation , while pyridine hybrids improve solubility .
Substituent Effects :
- Ethoxy vs. Chloro : Ethoxy groups increase lipophilicity, aiding membrane permeation, whereas chloro substituents may reduce metabolic clearance .
- Trifluoromethyl : Consistently improves binding affinity and metabolic stability across analogs .
Pharmacological Optimization : Melt extrusion with organic acids (e.g., in ) highlights industrial strategies to overcome poor solubility, a common issue with benzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
